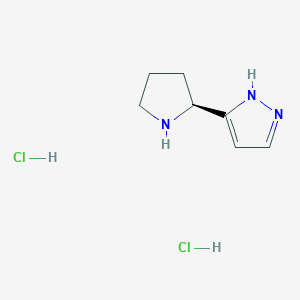
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride is a chemical compound known for its unique structure and properties It contains a trifluoromethoxy group, which is often associated with enhanced biological activity and stability in various chemical environments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of aniline derivatives, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the halogenated intermediates.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: The compound’s stability and reactivity make it suitable for use in the synthesis of agrochemical products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Iodo-2-(trifluoromethoxy)aniline
- 5-Chloro-2-iodo-4-(trifluoromethoxy)aniline
- 2-Fluoro-5-(trifluoromethoxy)aniline
Uniqueness
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C7H5Cl2F3INO |
|---|---|
Peso molecular |
373.92 g/mol |
Nombre IUPAC |
5-chloro-4-iodo-2-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H4ClF3INO.ClH/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11;/h1-2H,13H2;1H |
Clave InChI |
QWMLTSIFTSRNPU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)I)OC(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)


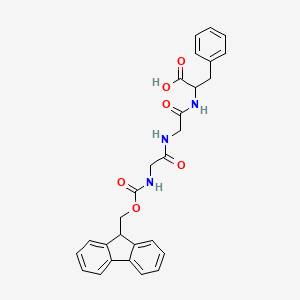

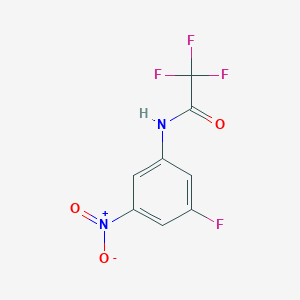
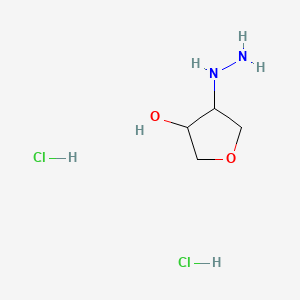
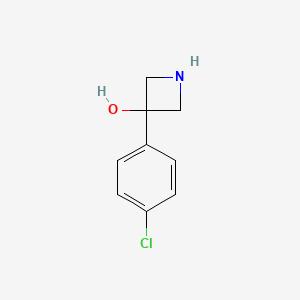


![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)
